cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride
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Overview
Description
cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclohexane ring substituted with a difluoroethyl group and two amine groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-diamine as the primary starting material.
Reaction with Difluoroethylating Agent: The cyclohexane-1,4-diamine is reacted with a difluoroethylating agent under controlled conditions to introduce the difluoroethyl group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Automated Purification: Automated purification systems are employed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Complex Formation: The amine groups can form complexes with metal ions, making it useful in coordination chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Alkylated or acylated derivatives of the compound.
Oxidation: Oxidized forms of the amine groups, such as nitroso or nitro derivatives.
Reduction: Reduced forms of the compound, potentially leading to secondary or tertiary amines.
Scientific Research Applications
cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, potentially inhibiting their activity.
Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition of enzymatic activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
cis-N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride: Similar in structure but with methyl groups instead of difluoroethyl groups.
cis-1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol: Contains a pyrrolidine ring instead of a cyclohexane ring.
Uniqueness
The presence of the difluoroethyl group in cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C8H18Cl2F2N2 |
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Molecular Weight |
251.14 g/mol |
IUPAC Name |
4-N-(2,2-difluoroethyl)cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16F2N2.2ClH/c9-8(10)5-12-7-3-1-6(11)2-4-7;;/h6-8,12H,1-5,11H2;2*1H |
InChI Key |
PBLQLCQXVXCDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NCC(F)F.Cl.Cl |
Origin of Product |
United States |
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